4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,6-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKWHOLCNLINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575393 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87388-65-6 | |
| Record name | 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4 Pyridin 2 Yl 1h Pyrrole 3 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
To fully characterize the molecule, ¹H and ¹³C NMR data are essential. These would provide information on the chemical environment of each proton and carbon atom, revealing details about the connectivity and electronic structure of the pyrrole (B145914) and pyridine (B92270) rings.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques would be required to unambiguously assign all proton and carbon signals.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, identifying adjacent protons within the pyridine and pyrrole rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the pyridine and pyrrole rings and the position of the carbonitrile group.
Solid-State NMR Characterization
If the compound is crystalline, solid-state NMR could provide insights into the molecular structure and packing in the solid phase, which may differ from its conformation in solution.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be needed to determine the exact molecular weight and confirm the elemental formula (C₁₀H₇N₃). Analysis of the fragmentation pattern would help to verify the structure by showing characteristic losses of fragments such as HCN from the pyrrole ring or cleavage of the bond between the two rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra would show characteristic vibrational modes for the functional groups present. Key expected signals would include:
A sharp, strong band for the C≡N (nitrile) stretch.
N-H stretching vibration for the pyrrole ring.
C-H stretching and bending modes for both aromatic rings.
C=C and C=N stretching vibrations characteristic of the pyridine and pyrrole rings.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis spectroscopy would reveal the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λ_max) would provide information about the extent of conjugation. Fluorescence spectroscopy would determine if the compound emits light after absorption and at what wavelengths, which can be related to its molecular rigidity and electronic properties.
X-ray Crystallography and Molecular Conformation in the Solid State
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the molecule and the dihedral angle between the pyridine and pyrrole rings, as well as intermolecular interactions like hydrogen bonding that dictate the crystal packing.
Without access to primary research data from these specific analytical techniques for 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile, it is not possible to generate the detailed, data-driven article as requested.
Chiroptical Properties
Chiroptical properties, such as optical rotation and circular dichroism, are characteristic features of chiral molecules, which are molecules that are non-superimposable on their mirror images. The presence of chirality is a prerequisite for a compound to exhibit optical activity, meaning the ability to rotate the plane of plane-polarized light. pressbooks.publibretexts.org
An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The structure possesses a plane of symmetry that encompasses both the pyrrole and pyridine rings, assuming they are co-planar or nearly co-planar. The molecule lacks any stereocenters (an atom bonded to four different substituent groups) or other elements of chirality such as axial or planar chirality.
Because this compound is achiral, it is optically inactive. pressbooks.publibretexts.org Consequently, it does not rotate the plane of polarized light, and its specific rotation is zero. Similarly, it does not exhibit a circular dichroism (CD) spectrum. A thorough review of scientific literature confirms the absence of any reported chiroptical data for this compound, which is consistent with its achiral nature.
While chiroptical properties have been studied for other, more complex and chiral molecules containing a pyrrole moiety, these findings are not applicable to the achiral parent compound .
Table 1: Chiroptical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Specific Rotation ([α]) | Not Applicable (Achiral Compound) | N/A |
| Circular Dichroism (CD) | Not Applicable (Achiral Compound) | N/A |
Structure Activity Relationship Sar Studies for Molecular Recognition of 4 Pyridin 2 Yl 1h Pyrrole 3 Carbonitrile Derivatives
The exploration of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile derivatives in medicinal chemistry is heavily reliant on understanding their structure-activity relationships (SAR). SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. This involves systematic modifications of the chemical structure and evaluating the resulting impact on biological activity, thereby mapping the molecular features essential for recognition by a biological target.
Investigations into Molecular and Cellular Mechanisms of 4 Pyridin 2 Yl 1h Pyrrole 3 Carbonitrile Non Clinical Focus
In Vitro Biochemical Characterization of Target Engagement
No studies describing the enzyme inhibition kinetics or binding affinities of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile with any isolated enzymes were found. Information regarding its inhibitory constant (Kᵢ), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), or its half-maximal inhibitory concentration (IC₅₀) against specific enzymatic targets is not available in the searched scientific literature.
A review of available literature yielded no data on the receptor binding profile of this compound. Consequently, its affinity (e.g., Kᵢ, Kₑ) and selectivity for a panel of isolated receptors, ion channels, or other protein targets remain uncharacterized.
Biophysical Analysis of Protein-Ligand Interactions (e.g., SPR, ITC, NMR titration)
No published research could be located that employed biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to analyze the direct interaction between this compound and any protein target. Therefore, thermodynamic and kinetic parameters of its binding, such as the dissociation constant (Kₑ), association rate constant (kₐ), and dissociation rate constant (kₑ), are unknown.
Cellular Pathway Modulation Studies (in cell lines, e.g., gene/protein expression analysis)
There is no available data from studies using methods like quantitative Polymerase Chain Reaction (qPCR) or RNA-Sequencing (RNA-Seq) to determine the effects of this compound on gene expression in any cell line.
Similarly, no information is available from protein expression analyses, such as Western Blot or Immunofluorescence, to describe the impact of this compound on the expression levels or subcellular localization of specific proteins within cellular models.
Intracellular Localization Studies
No research data was found regarding the subcellular distribution of this compound. Studies of this nature would typically involve techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification to determine its concentration in various organelles (e.g., nucleus, mitochondria, cytoplasm).
Chemo-Proteomic Approaches for Target Identification
There is no information available from the conducted searches on the use of chemo-proteomic methods to identify the protein targets of this compound. Such approaches often utilize affinity-based probes or activity-based protein profiling to isolate and identify specific protein binding partners from complex biological samples.
Advanced Applications and Future Directions for 4 Pyridin 2 Yl 1h Pyrrole 3 Carbonitrile in Chemical Research
Role as a Privileged Scaffold for Novel Ligand Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov Heterocyclic rings such as pyridine (B92270) and pyrrole (B145914) are frequently identified as key components of these scaffolds due to their prevalence in biologically active natural products and synthetic drugs. nih.govnih.govresearchgate.netnih.gov The 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile structure combines the features of both, creating a platform ripe for the development of novel ligands.
The pyridine ring can act as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor. frontiersin.orgwikipedia.org This dual capacity for hydrogen bonding, coupled with the rigid, planar structure, allows derivatives to interact with a variety of protein active sites. The versatility of this scaffold is demonstrated by the diverse biological activities reported for related pyrrole-carbonitrile and pyridinyl-pyrrole derivatives. These activities include potential as anticancer agents, kinase inhibitors, and modulators of the immune system. nih.govnih.govnih.govnih.gov For instance, derivatives of 1H-pyrrole-3-carbonitrile have recently been investigated as potent agonists for the stimulator of interferon genes (STING) receptor, a promising target in cancer immunotherapy. nih.gov
The design of new ligands often involves modifying the core scaffold at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties. The this compound framework offers multiple points for chemical diversification, making it an ideal candidate for library synthesis and drug discovery campaigns. nih.gov
Table 1: Examples of Biological Targets for Pyridinyl-Pyrrole and Pyrrole-carbonitrile Scaffolds This table is for illustrative purposes and shows the range of activities associated with the constituent scaffolds.
| Scaffold Type | Biological Target/Activity | Reference |
|---|---|---|
| Pyridine/Pyrrole Derivatives | Anticancer | nih.govnih.gov |
| 1H-pyrrole-3-carbonitrile Derivatives | STING Receptor Agonists | nih.gov |
| Pyrrolopyrimidine Derivatives | Colony Stimulating Factor 1 Receptor (CSF1R) Kinase | nih.gov |
| Pyrrolo[3,4-c]pyridine Derivatives | Phosphoinositide 3-kinases (PI3Ks) | nih.govmdpi.com |
Potential as Fluorescent Probes for Biological Systems
Pyrrole-containing compounds are well-known for their inherent photophysical properties, including strong absorbance and fluorescence. nih.gov This characteristic is foundational to their use in various biological imaging and sensing applications. The extended π-conjugated system in this compound, which spans both heterocyclic rings, suggests its potential as a fluorophore.
Derivatives of pyrrole are integral to highly efficient fluorescent dyes like BODIPY (boron-dipyrromethene), which are prized for their high photostability, sharp emission peaks, and high fluorescence quantum yields. acs.orgacs.org These properties make them excellent tools for labeling and imaging in biological research. acs.org Similarly, styryl scaffolds featuring a pyridine-N-oxide, a zwitterionic acceptor, have been designed as fluorescent probes for imaging specific cellular organelles like lipid droplets. researchgate.net
The structure of this compound can be systematically modified to tune its photophysical properties. By adding electron-donating or electron-withdrawing groups to either the pyridine or pyrrole ring, researchers can alter the absorption and emission wavelengths. Furthermore, attaching specific targeting moieties could direct these fluorescent probes to particular cellular compartments or biomolecules, enabling their use in advanced bioimaging techniques such as fluorescence microscopy and photoacoustic imaging. nih.gov
Contributions to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The this compound molecule is well-equipped for participation in such assemblies. The pyridine nitrogen atom is a Lewis basic site capable of coordinating with metal ions, a fundamental interaction in the construction of coordination polymers and metal-organic frameworks. beilstein-journals.org
Simultaneously, the N-H proton of the pyrrole ring is a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. wikipedia.org This combination of hydrogen bonding sites and metal coordination capabilities allows the molecule to engage in intricate self-assembly processes, potentially forming well-defined, higher-order structures. X-ray analysis of related pyrrole-pyridine structures has shown that the relative orientation of the two rings can adopt a cis configuration, which is favorable for acting as a chelating ligand for metal ions. beilstein-journals.org These self-assembled structures have potential applications in areas such as catalysis, molecular sensing, and the development of novel functional materials.
Emerging Applications in Material Science and Organic Optoelectronics
The field of organic electronics leverages the electronic properties of π-conjugated organic molecules for applications in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Pyrrole is an electron-rich five-membered heteroaromatic ring, and materials derived from it have garnered significant attention for these applications. acs.org Polypyrrole, for example, is one of the most studied conducting polymers. mdpi.com
While challenges related to synthesis and stability have historically limited the use of some pyrrole-based materials, computational modeling has helped identify more stable structures that retain their favorable electron-donating properties. acs.org The this compound scaffold, with its extended conjugation and combination of an electron-rich pyrrole and a relatively electron-deficient pyridine ring, presents an intriguing candidate for a building block in organic semiconducting materials. The inherent dipole and electronic characteristics could be harnessed to control charge transport properties in thin films. Judicious chemical modification of this core structure could lead to new materials with tailored band gaps, charge carrier mobilities, and photophysical properties suitable for next-generation electronic devices. rasayanjournal.co.in
Challenges and Opportunities in Sustainable Synthesis
A significant challenge in modern chemical synthesis is the development of environmentally benign processes. Traditional methods for synthesizing heterocyclic compounds often rely on harsh reagents, toxic solvents, and high temperatures, which are not aligned with the principles of green chemistry. rasayanjournal.co.insemanticscholar.org The synthesis of pyrrole derivatives is no exception, and there is a considerable opportunity to develop more sustainable routes. semanticscholar.orgeurekaselect.com
Green chemistry approaches offer promising alternatives. mdpi.com These include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing waste and improving efficiency. rasayanjournal.co.in
Heterogeneous Catalysis: Using recyclable solid catalysts, such as zeolites (e.g., HZSM-5) or metals on a solid support (e.g., Pd/C), can simplify product purification and minimize catalyst waste. researchgate.netnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound can significantly shorten reaction times and often lead to higher yields compared to conventional heating. rasayanjournal.co.insemanticscholar.org
Green Solvents: The use of water, ionic liquids, or even solvent-free conditions can dramatically reduce the environmental impact of a synthetic process. rasayanjournal.co.inorganic-chemistry.org
While these methods present significant opportunities, challenges remain, including the need for catalysts that are both highly active and stable, and the development of synthetic routes that are broadly applicable to a wide range of substituted pyrrole and pyridine derivatives. chim.it Overcoming the difficulties associated with certain steps, such as the removal of protecting groups in complex syntheses, is also an active area of research. nih.gov
Table 2: Comparison of Synthetic Approaches for Pyrrole Derivatives
| Approach | Characteristics | Advantages | Challenges |
|---|---|---|---|
| Traditional Methods | Often use harsh acids/bases, toxic solvents, and high temperatures. | Well-established procedures. | Environmental impact, waste generation, often require difficult work-ups. |
| Green/Sustainable Methods | Employ MCRs, heterogeneous catalysts, microwave/ultrasound, green solvents. rasayanjournal.co.inresearchgate.net | Higher yields, shorter reaction times, reduced waste, easier purification, improved safety. rasayanjournal.co.in | Catalyst development, scalability, general applicability of methods. chim.it |
Outlook for Computational Design and High-Throughput Screening of Derivatives
The design and discovery of new molecules for specific applications have been revolutionized by computational chemistry and high-throughput screening (HTS). In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are now standard tools in drug discovery. researchgate.netsemanticscholar.orgijper.org These methods allow researchers to screen vast virtual libraries of compounds against a biological target, predict their binding affinities, and estimate their pharmacokinetic properties (ADME) before committing to costly and time-consuming synthesis. nih.govresearchgate.netmdpi.com
For a scaffold like this compound, computational design can guide the synthesis of derivatives with enhanced potency and selectivity for a chosen target, such as a specific protein kinase or receptor. nih.gov By understanding the key interactions between the ligand and the protein's active site, chemists can rationally design modifications to the scaffold. nih.gov
Beyond medicinal chemistry, computational tools are also invaluable in materials science for predicting the electronic and photophysical properties of novel compounds. This allows for the in silico design of materials with optimized characteristics for applications in organic electronics. The combination of computational design with automated synthesis and HTS creates a powerful workflow for rapidly identifying lead compounds from large libraries of this compound derivatives, accelerating the pace of discovery in both drug and materials development. nih.gov
Q & A
Q. What are the common synthetic routes for 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile?
Answer: The compound is synthesized via cyclization and condensation reactions. A typical method involves reacting 2-aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Alternative routes include multicomponent reactions using substituted piperidones and ylidenemalononitriles in methanol with sodium catalysis, achieving moderate-to-high yields . Key variables affecting yield include solvent polarity, temperature (80–120°C), and the use of Brønsted acids to stabilize intermediates.
Q. How is the molecular structure of this compound characterized?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related pyrrole-carbonitrile derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, and β = 106.92° . Computational tools like DFT can validate bond lengths and angles, while spectroscopic methods (NMR, IR) confirm functional groups (e.g., CN stretching at ~2200 cm⁻¹).
Q. What preliminary biological activities have been reported?
Answer: Pyrrole-carbonitrile derivatives exhibit antidiabetic, antitumor, and antimicrobial activities. For instance, analogs with pyridine substituents show IC₅₀ values <10 μM in in vitro cytotoxicity assays against HeLa and MCF-7 cell lines . These activities are often linked to electron-withdrawing groups (e.g., CN) enhancing target binding via H-bonding or π-π stacking.
Advanced Research Questions
Q. How can conflicting data on synthesis yields be resolved?
Answer: Contradictions in yields (e.g., 40% vs. 75% for similar routes) arise from reaction conditions. For example, sodium-catalyzed reactions in methanol ( ) may outperform acid-catalyzed routes () due to better nucleophile activation. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent ratio) .
Q. What computational strategies predict the compound’s reactivity in drug design?
Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For this compound, the HOMO is localized on the pyrrole ring, suggesting susceptibility to electrophilic attack. Molecular docking (AutoDock Vina) further models interactions with targets like EGFR kinase, highlighting the pyridine moiety’s role in binding .
Q. How do crystal packing interactions influence physicochemical properties?
Answer: SC-XRD data (e.g., ) reveal intermolecular C–H···N hydrogen bonds (2.8–3.1 Å) between the CN group and adjacent aromatic protons, stabilizing the lattice. This packing reduces solubility in polar solvents but enhances thermal stability (TGA data shows decomposition >250°C). Modifying substituents (e.g., methoxy groups) disrupts these interactions, altering bioavailability .
Q. What mechanistic insights explain its biological selectivity?
Answer: Structure-Activity Relationship (SAR) studies show that the pyridine ring’s nitrogen acts as a hydrogen-bond acceptor with kinase ATP-binding pockets. Substituting the pyrrole’s 3-position with electron-deficient groups (CN) increases selectivity by reducing off-target binding. In vitro assays with kinase inhibitors (e.g., imatinib analogs) validate this mechanism .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
